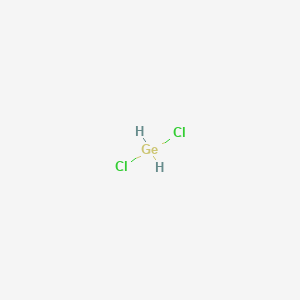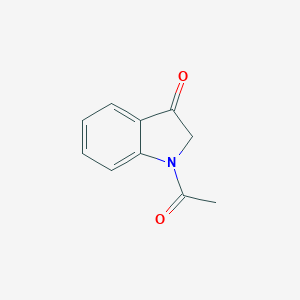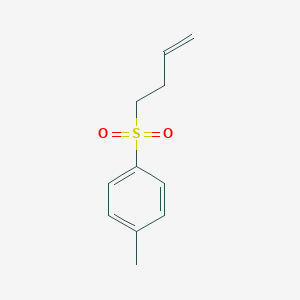
Crinosterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crinosterol, also known as epibrassicasterol, is a type of cholesterol predominantly found in marine invertebrates. It is a 28-carbon sterol with an alpha-oriented methyl group at carbon 24. This compound is often mixed isomerically with brassicasterol, its more common beta-isomer. This compound is significant as a biomarker for identifying the presence of marine life in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crinosterol can be synthesized through a stereoselective process. One method involves the Claisen rearrangement of an appropriate precursor with an established absolute configuration. For example, a mixture of (22E,24S)-6β-methoxy-3α,5-cyclo-5α-ergost-22-ene and a catalytic amount of p-toluenesulfonic acid in an 80% aqueous tetrahydrofuran solution is refluxed for three hours .
Industrial Production Methods: Industrial production of this compound is challenging due to its low natural abundance. synthetic biology approaches have been employed to construct yeast cell factories for scalable production. This involves manipulating sterol homeostasis and overexpressing specific enzymes to maintain a balance between sterol acylation and sterol ester hydrolysis .
Chemical Reactions Analysis
Types of Reactions: Crinosterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds present in this compound.
Substitution: Substitution reactions can occur at specific positions on the sterol ring or side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted sterol derivatives .
Scientific Research Applications
Crinosterol has several scientific research applications:
Chemistry: Used as a biomarker to identify the presence of marine life and to study sterol biosynthesis pathways.
Biology: Investigated for its role in cellular functions and membrane integrity in marine organisms.
Industry: Utilized in the production of brassinosteroids, which are important for agricultural applications.
Mechanism of Action
Crinosterol exerts its effects through various molecular targets and pathways:
Sterol Biosynthesis: It is involved in the biosynthesis of other sterols and brassinosteroids.
Cellular Functions: Maintains membrane integrity and participates in signaling pathways.
Anti-Oxidative Activity: Exhibits anti-oxidative properties, which contribute to its neuroprotective and anti-aging effects.
Comparison with Similar Compounds
Crinosterol is similar to other sterols such as:
Brassicasterol: The beta-isomer of this compound, commonly found in algae and mollusks.
Stigmasterol: Another plant sterol with a similar structure but different biological functions.
Ergosterol: Found in fungi, it differs in the presence of a double bond at the C-22 position.
Uniqueness: this compound is unique due to its specific occurrence in marine invertebrates and its role as a biomarker for marine life. Its structural differences, such as the alpha-oriented methyl group at carbon 24, distinguish it from other sterols .
Properties
CAS No. |
17472-78-5 |
|---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20-,22?,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
OILXMJHPFNGGTO-DKLPAJGLSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
150-151°C |
Key on ui other cas no. |
474-67-9 |
physical_description |
Solid |
Synonyms |
crinosterol delta25-crinosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)


![9,10-Dihydro-9,10-[1,2]benzenoacridine](/img/structure/B91315.png)
